Product packaging for Ethyl 3-chloro-4-fluorobenzoate(Cat. No.:CAS No. 137521-81-4)

Ethyl 3-chloro-4-fluorobenzoate

Cat. No.: B189382
CAS No.: 137521-81-4
M. Wt: 202.61 g/mol
InChI Key: NYURFOITSAPYLU-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Halogenated benzoate esters are a class of organic compounds that play a crucial role in the synthesis of a wide array of complex molecules. These compounds are derivatives of benzoic acid, containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. The presence and position of these halogens significantly influence the chemical reactivity of the molecule, making them versatile intermediates in organic chemistry. google.comwikipedia.org

The introduction of halogens can alter the electronic properties of the benzene ring, which in turn affects its reactivity in various chemical transformations. For instance, halogens can act as directing groups in electrophilic aromatic substitution reactions and can be displaced by other functional groups through nucleophilic aromatic substitution. Furthermore, halogenated compounds are key substrates in a multitude of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Role of Ethyl 3-chloro-4-fluorobenzoate as a Key Intermediate and Building Block

This compound (CAS No. 137521-81-4) is a particularly useful halogenated benzoate ester. cymitquimica.com Its structure, containing both a chlorine and a fluorine atom at specific positions on the benzene ring, along with an ethyl ester group, provides multiple reaction sites. This allows for selective chemical modifications, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. datainsightsmarket.com

The distinct electronic environment created by the two different halogen atoms influences the reactivity of the aromatic ring, enabling chemists to perform a variety of transformations with high regioselectivity. The ester group can also be readily converted into other functional groups, further expanding its synthetic utility.

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving this compound and its derivatives has been focused on several key areas. A significant portion of this research is in the field of medicinal chemistry, where this compound serves as a starting material for the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as antineoplastic agents. nih.gov

Another important area of research is the development of new synthetic methodologies. The unique reactivity of this compound makes it an ideal substrate for exploring novel cross-coupling reactions and other chemical transformations. organic-chemistry.org Additionally, research is ongoing to develop more efficient and environmentally friendly methods for the production of this compound and its derivatives. datainsightsmarket.com

Physicochemical Properties and Structural Analysis

PropertyValue
IUPAC Name This compound americanelements.com
CAS Number 137521-81-4
Chemical Formula C9H8ClFO2 cymitquimica.com
Molecular Weight 202.61 g/mol cymitquimica.com
Appearance White fused solid cymitquimica.com
Boiling Point 255.4 °C at 760 mmHg americanelements.comalfa-chemistry.com
Density 1.266 g/cm³ alfa-chemistry.com
Flash Point 105.1 °C alfa-chemistry.com

Synthesis and Manufacturing Processes

The primary method for synthesizing this compound is through the esterification of 3-chloro-4-fluorobenzoic acid. eurjchem.com This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Another approach involves the reaction of 3-chloro-4-fluorobenzoyl chloride with ethanol. google.com Industrial-scale production often focuses on optimizing these processes to maximize yield and purity while minimizing costs and environmental impact. nbinno.com Purification of the final product is typically achieved through distillation or crystallization. google.com

Applications in Organic Synthesis

This compound serves as a versatile precursor in various organic synthesis applications.

Precursor for Complex Molecules

Its utility as a building block is demonstrated in the synthesis of complex pharmaceutical intermediates. For example, it is a key starting material in the synthesis of certain MDM2 inhibitors, which are being investigated as potential cancer therapeutics. nih.gov

Role in Cross-Coupling Reactions

The presence of two distinct halogen atoms allows for selective participation in cross-coupling reactions. For instance, the carbon-chlorine bond can be selectively activated under certain conditions, leaving the carbon-fluorine bond intact for subsequent transformations. This regioselectivity is highly valuable in multistep syntheses.

Formation of Heterocyclic Compounds

The functional groups of this compound can be modified to facilitate the construction of various heterocyclic ring systems, which are common structural motifs in many biologically active compounds.

Chemical Reactivity and Transformation

The chemical reactivity of this compound is governed by the interplay of its three main functional components: the chloro, fluoro, and ethyl ester groups.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the halogens and the ester group activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being more electronegative, is generally more susceptible to displacement by nucleophiles than the chlorine atom.

Hydrolysis of the Ester Group

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield 3-chloro-4-fluorobenzoic acid. numberanalytics.com This reaction is often the first step in synthetic pathways that require modification of the carboxylic acid functionality.

Reduction of the Ester

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. wikipedia.org This transformation provides another route to further functionalize the molecule.

Derivatives and Analogues in Medicinal Chemistry

The core structure of this compound is a valuable scaffold for the development of new therapeutic agents.

Significant Derivatives and Their Biological Activities

A notable example is its use in the synthesis of spirooxindole-based MDM2 inhibitors. nih.gov These compounds have shown potent anticancer activity by disrupting the interaction between the MDM2 protein and the p53 tumor suppressor.

Structure-Activity Relationship (SAR) Studies

Researchers have conducted extensive structure-activity relationship studies on derivatives of this compound to optimize their biological activity. These studies involve systematically modifying different parts of the molecule and evaluating the impact on its efficacy and pharmacokinetic properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO2 B189382 Ethyl 3-chloro-4-fluorobenzoate CAS No. 137521-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYURFOITSAPYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589911
Record name Ethyl 3-chloro-4-fluorobenzoate
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Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137521-81-4
Record name Ethyl 3-chloro-4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137521-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-4-fluoro-, ethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-4-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-chloro-4-fluorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50589911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Chloro 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of ethyl 3-chloro-4-fluorobenzoate, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from the coupling between these adjacent groups. The aromatic region is expected to show a more complex pattern due to the substitution on the benzene (B151609) ring.

Based on the analysis of similar compounds, such as ethyl benzoate (B1203000) and various halogenated benzoic acid derivatives, the following proton chemical shifts (δ) can be predicted. rsc.orgrsc.org The aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the ester group.

Table 1: Predicted ¹H-NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
CH₃ (ethyl)~1.4Triplet~7.1
CH₂ (ethyl)~4.4Quartet~7.1
Aromatic H~7.2 - 8.1Multiplet-

Note: The exact chemical shifts and coupling constants for the aromatic protons would require experimental data for precise assignment.

The ¹³C-NMR spectrum provides detailed information about the carbon skeleton of this compound. The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (chlorine, fluorine, and the ester group). The carbon directly bonded to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).

By comparing with data from related structures like ethyl benzoate and substituted chlorofluorobenzoic acids, the chemical shifts for the carbon atoms can be estimated. rsc.orgnih.gov

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
CH₃ (ethyl)~14
CH₂ (ethyl)~61
Aromatic C~115 - 160
C=O (ester)~164

Note: The specific assignments for the individual aromatic carbons would depend on detailed 2D NMR experiments and comparison with empirically calculated values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is routinely used to assess the purity of this compound and to confirm its molecular weight. The molecular weight of this compound is 202.61 g/mol . cymitquimica.comamericanelements.comalfa-chemistry.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern with a peak at M+2 (m/z 204) with about one-third the intensity of the molecular ion peak is a key diagnostic feature.

UPLC/MS offers higher resolution and sensitivity compared to conventional LC-MS, allowing for more precise mass measurements and better separation of complex mixtures. This technique can be employed for the high-resolution analysis of this compound to confirm its elemental composition with high accuracy. The high-resolution mass spectrum would provide the exact mass of the molecular ion, further validating the compound's identity.

Vibrational Spectroscopy

The vibrational spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, aromatic C-C stretching, and C-H stretching vibrations. The presence of the C-Cl and C-F bonds will also give rise to specific vibrational modes. The analysis of the precursor, 3-chloro-4-fluorobenzoic acid, by FTIR and Raman spectroscopy provides a strong basis for interpreting the spectrum of its ethyl ester derivative. nih.gov

Table 3: Predicted FTIR and Raman Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
C-H stretching (aromatic)3100 - 3000FTIR, Raman
C-H stretching (aliphatic)3000 - 2850FTIR, Raman
C=O stretching (ester)~1720FTIR, Raman
C-C stretching (aromatic)1600 - 1450FTIR, Raman
C-O stretching (ester)1300 - 1100FTIR
C-F stretching1250 - 1000FTIR
C-Cl stretching800 - 600FTIR

Note: The exact wavenumbers can vary slightly based on the physical state of the sample and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Key expected vibrational bands for this compound would include:

C=O Stretching: A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in the ethyl ester.

C-O Stretching: Vibrations corresponding to the C-O single bonds of the ester group are expected to appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear in the 2850-2980 cm⁻¹ region.

The following table summarizes the anticipated FTIR vibrational frequencies based on the analysis of related molecules.

Functional Group Expected Vibrational Mode Anticipated Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1720 - 1740
Ester (C-O)Asymmetric Stretching1250 - 1300
Ester (C-O)Symmetric Stretching1000 - 1100
Aromatic (C=C)Stretching1450 - 1600
Aromatic (C-H)Stretching> 3000
Aliphatic (C-H)Stretching2850 - 2980
C-FStretching1000 - 1200
C-ClStretching600 - 800

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FTIR, as it is based on the scattering of light rather than absorption. Vibrational modes that are weak or absent in the FTIR spectrum may be strong in the FT-Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Cl and C-F bonds. While a specific FT-Raman spectrum for this compound is not documented in available literature, data from related compounds like 3-chloro-4-fluoro benzonitrile (B105546) and other halogenated benzoic acids suggest the key features. dntb.gov.uacymitquimica.com

Expected prominent peaks in the FT-Raman spectrum would include:

Symmetric Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring is expected around 1000 cm⁻¹.

Aromatic C=C Stretching: Similar to FTIR, bands in the 1450-1600 cm⁻¹ region will be present.

C-Cl and C-F Stretching: These vibrations would also be observable and can provide complementary information to the FTIR data.

The combination of FTIR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound, providing a detailed picture of its molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly sensitive to the presence of conjugated systems and chromophores.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* electronic transitions within the substituted benzene ring. The presence of the carbonyl group and the halogen substituents will influence the position and intensity of these absorption maxima (λmax).

The expected electronic transitions and their approximate absorption maxima are:

Electronic Transition Chromophore Expected λmax (nm)
π → πSubstituted Benzene Ring~ 240 - 280
n → πCarbonyl Group~ 300 - 330 (weak)

The exact λmax values are dependent on the solvent used due to solvent-solute interactions. A more conjugated system would lead to a higher wavelength of maximum absorption.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To date, a single-crystal X-ray diffraction study specifically for this compound has not been reported in the reviewed literature. However, the crystal structures of closely related compounds, such as ethyl 4-(3-chlorobenzamido)benzoate and 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate, have been determined. eurjchem.comresearchgate.net These studies provide a model for the likely solid-state conformation of this compound.

Based on these related structures, it is expected that the molecule would crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1. The analysis would reveal the planarity of the benzene ring and the orientation of the ethyl ester group relative to the ring. Key structural parameters that would be determined include the precise bond lengths of C-Cl, C-F, C=O, and C-O, as well as the bond angles within the benzene ring and the ester functional group.

An example of crystallographic data from a related compound, ethyl 4-(3-chlorobenzamido)benzoate, is presented in the table below to illustrate the type of information obtained from such an analysis. eurjchem.com

Parameter Value (for ethyl 4-(3-chlorobenzamido)benzoate)
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.2941(15)
b (Å)8.157(2)
c (Å)16.238(4)
α (°)82.682(6)
β (°)84.481(6)
γ (°)80.100(6)
Volume (ų)683.2(3)
Z2

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of this compound would be governed by a variety of intermolecular interactions, leading to a specific supramolecular assembly. The presence of halogen atoms (chlorine and fluorine) and the polar ester group are expected to play a crucial role in directing the crystal packing.

Key intermolecular interactions would likely include:

Dipole-Dipole Interactions: Arising from the polar C=O, C-F, and C-Cl bonds.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or ethyl C-H groups and the carbonyl oxygen.

Halogen Bonding: The electrophilic region on the chlorine atom (σ-hole) could interact with a nucleophilic region of an adjacent molecule, such as the carbonyl oxygen or the fluorine atom. acs.orgnih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Chloro 4 Fluorobenzoate

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. For a thorough understanding of Ethyl 3-chloro-4-fluorobenzoate, the following DFT studies would be essential; however, specific data from such studies are not available in the public domain.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO Energy Gap, Charge Transfer)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. Intramolecular charge transfer can also be elucidated by analyzing the distribution of these frontier orbitals.

A detailed study on this compound would provide the precise energy values for its HOMO, LUMO, and the resulting energy gap. This information is currently not documented in available literature.

Table 1: Hypothetical Electronic Properties of this compound (Data Not Available)

ParameterValue
HOMO Energy (eV)Data Not Available
LUMO Energy (eV)Data Not Available
HOMO-LUMO Energy Gap (eV)Data Not Available

Molecular Electrostatic Potential (MESP) Analysis

An MESP map is a visual tool that illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This analysis is invaluable for predicting how the molecule will interact with other chemical species. For this compound, an MESP analysis would reveal the reactive sites on the benzene (B151609) ring and the ester group, influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Specific MESP maps and detailed analysis for this compound have not been published.

Theoretical Vibrational Spectra Prediction and Comparison with Experimental Data

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of the fundamental vibrational modes of a molecule. These calculated frequencies can then be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.

While experimental spectra for this compound may exist, a comparative study with theoretically predicted vibrational frequencies is not available in the literature. Such a study would provide a detailed assignment of the vibrational modes for this molecule.

Table 2: Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound (Data Not Available)

Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Assignment
C=O stretchData Not AvailableData Not AvailableData Not Available
C-O stretchData Not AvailableData Not AvailableData Not Available
C-Cl stretchData Not AvailableData Not AvailableData Not Available
C-F stretchData Not AvailableData Not AvailableData Not Available
Aromatic C-H stretchData Not AvailableData Not AvailableData Not Available

Analysis of Non-Linear Optical (NLO) Properties

NLO materials are of significant interest for applications in optical communications and data storage. Computational methods can predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β). The presence of electron-donating and electron-withdrawing groups can enhance these properties. An analysis of this compound would determine its potential as an NLO material.

There are no published studies on the theoretical NLO properties of this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to determine the three-dimensional structure of molecules and to explore their conformational landscapes.

Geometry Optimization and Potential Energy Surface Mapping

Geometry optimization is a computational process that finds the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a rotatable ethyl ester group, mapping the potential energy surface would identify the most stable conformers and the energy barriers between them.

A detailed conformational analysis and potential energy surface map for this compound are not available in the scientific literature.

Molecular Docking Studies (for relevant derivatives with biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design for predicting the binding affinity and interaction of a ligand with its target protein. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, numerous studies have been conducted on its derivatives, exploring their potential for various biological activities. These studies provide valuable insights into how modifications of the core 3-chloro-4-fluorophenyl moiety can influence binding to biological targets.

Anti-Parkinsonian Agents: MAO-B Inhibitors

Derivatives of the 3-chloro-4-fluorophenyl structure have been investigated as potential inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. One such study focused on a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives. asiapharmaceutics.info Molecular docking simulations were performed to evaluate their binding affinity against the MAO-B enzyme. The results indicated that many of these derivatives exhibited strong binding energies, suggesting their potential as anti-Parkinsonian agents. asiapharmaceutics.info The study highlighted that the interactions with key amino acid residues within the active site of MAO-B are crucial for the inhibitory activity. asiapharmaceutics.info

Anticancer Agents: MDM2 Inhibitors

Complex derivatives incorporating the 3-chloro-2-fluorophenyl moiety, a close structural analog, have been designed and evaluated as inhibitors of the MDM2-p53 interaction, a critical target in cancer therapy. acs.org One particularly potent compound, which includes a 6-chloro substituent on an indoline (B122111) ring system, demonstrated a very high binding affinity to MDM2, with a K_i_ value of less than 1 nM. acs.org Molecular modeling and co-crystal structures revealed that specific structural features, such as a hydroxyl group on a cyclohexylcarboxamide substituent, form crucial hydrogen bonds with residues like Lys94 of the MDM2 protein. acs.org These interactions are vital for the high-affinity binding and subsequent potent cellular activity observed in various cancer cell lines. acs.org

Derivative ClassTarget ProteinKey Findings
N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivativesMonoamine Oxidase-B (MAO-B)Enhanced binding affinities, suggesting potential as anti-Parkinsonian agents. asiapharmaceutics.info
Spiro-oxindole derivatives containing a 3-chloro-2-fluorophenyl groupMDM2High binding affinity (K_i < 1 nM) and potent inhibition of the MDM2-p53 interaction. acs.org
3-chloro-4-fluorobenzoic acid derivativesDopamine (B1211576) D₃ ReceptorA derivative showed a binding energy (ΔG) of -9.2 kcal/mol, indicating potential for neurological applications.

Neurological Applications: D₃ Receptor Ligands

Derivatives of 3-chloro-4-fluorobenzoic acid have also been screened for their binding affinity to the dopamine D₃ receptor, a target for various neurological and psychiatric disorders. One such derivative was reported to have a Gibbs free energy of binding (ΔG) of -9.2 kcal/mol, as determined by AutoDock Vina, indicating a strong and favorable interaction with the receptor. Such findings underscore the potential of this chemical scaffold in the development of novel central nervous system agents.

Applications and Research Frontiers of Ethyl 3 Chloro 4 Fluorobenzoate Derivatives

Pharmaceutical Chemistry and Drug Discovery

The structural motif of ethyl 3-chloro-4-fluorobenzoate is prevalent in a range of biologically active molecules, demonstrating its importance in the field of drug discovery and development. Its derivatives have been extensively investigated for their potential as anticancer and antimicrobial agents, and the parent compound itself is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Design and Synthesis of Novel MDM2 Inhibitors

A particularly promising application of this compound derivatives lies in the development of inhibitors of the murine double minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers where p53 is not mutated, its function is suppressed by overexpression of MDM2. nih.gov Therefore, inhibiting the MDM2-p53 interaction is a validated strategy for reactivating p53 and inducing cancer cell death.

Spirooxindoles have emerged as a potent class of MDM2 inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize their binding affinity and pharmacological properties. acs.orgascentagepharma.com These studies have revealed that specific substitutions on the spirooxindole core, often derived from precursors like this compound, are critical for potent inhibition.

For instance, the 3-chloro-2-fluorophenyl group, which can be conceptually linked to the structure of this compound, is a key feature in some highly potent spirooxindole-based MDM2 inhibitors. acs.orgnih.gov SAR studies have explored modifications at various sites of the spirooxindole scaffold, including the oxindolephenyl, 3-chloro-2-fluorophenyl, and N-cyclohexylcarboxamide groups, which project into the Trp23, Leu26, and Phe19 binding pockets of the MDM2 protein, respectively. acs.orgnih.gov

Interactive Table: SAR of Spirooxindole MDM2 Inhibitors

Site of Modification Favorable Substitutions Impact on Activity Reference
Pyrrolidine-2-spirocyclohexyl Cyclohexyl, 4,4'-dimethylcyclohexyl, 3,3'-cyclobutyl Strong binding affinity to MDM2 nih.gov
3-chloro-2-fluorophenyl (Site B) Introduction of nitrogen atoms (pyridinyl or pyrimidinyl) Maintained potency acs.orgnih.gov
Oxindolephenyl (Site C) Chloropyridyl oxindole Potent MDM2 inhibition acs.orgnih.gov

| N-arylcarboxamide | Replacement of cyclohexyl with aryl groups | Superior binding affinities | nih.gov |

A significant challenge in the development of early spirooxindole MDM2 inhibitors was their chemical instability, with some compounds undergoing reversible ring-opening and cyclization in solution to form a mixture of diastereoisomers. acs.org To address this, second-generation spirooxindoles were designed with symmetrical substitution on the pyrrolidine (B122466) ring. nih.govresearchgate.net This design leads to a rapid and irreversible conversion to a single, stable diastereoisomer, significantly improving the chemical stability of the compounds. nih.govacs.orgresearchgate.net

These chemically stable analogs have demonstrated high binding affinities to MDM2 and potent cellular activity. For example, compound MI-1061 binds to MDM2 with a Ki of 0.16 nM, exhibits excellent chemical stability, and has shown the ability to cause tumor regression in xenograft models. nih.govresearchgate.net Further optimization led to the discovery of AA-115/APG-115 , a highly potent and orally bioavailable MDM2 inhibitor that has entered clinical trials. acs.orgascentagepharma.com This compound also features a 3-chloro-2-fluorophenyl group, highlighting the continued relevance of this structural motif. acs.orgascentagepharma.com

Development of Antimicrobial Agents

Beyond cancer therapy, derivatives of this compound are being explored for their potential as antimicrobial agents. The emergence of drug-resistant pathogens necessitates the development of new classes of antibiotics, and this chemical scaffold provides a promising starting point.

Hydrazide hydrazones are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects. researchgate.netthepharmajournal.com Researchers have synthesized series of hydrazide hydrazones derived from 4-fluorobenzoic acid and evaluated their potential as antimicrobial agents. globalscientificjournal.com The general synthetic route involves the reaction of a hydrazide with an appropriate aldehyde or ketone. mdpi.com

While specific studies focusing directly on hydrazide hydrazones of this compound are not extensively detailed in the provided results, the known antimicrobial activity of related fluorinated benzoic acid hydrazones suggests this is a viable area for future research. globalscientificjournal.com The presence of both chloro and fluoro substituents on the aromatic ring could modulate the electronic properties and lipophilicity of the resulting hydrazones, potentially enhancing their antimicrobial potency and spectrum of activity.

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Production

The synthesis of various therapeutic agents, particularly in the areas of oncology and infectious diseases, utilizes intermediates like this compound. Its utility stems from the ability to introduce the 3-chloro-4-fluorophenyl moiety into a larger molecular framework, a substructure that has been shown to be important for the biological activity of several drug candidates.

Agrochemical Development

The structural motifs present in this compound are frequently found in modern agrochemicals. The presence of halogen atoms can enhance the biological activity and metabolic stability of a molecule, properties that are highly desirable in the design of effective pesticides and herbicides.

Derivatives of this compound are instrumental in the synthesis of a range of pesticides and herbicides. The 3-chloro-4-fluorobenzoic acid moiety, which can be derived from the ethyl ester, is a key component in certain agricultural products. ontosight.ai For instance, related halogenated benzoic acids are precursors to commercial herbicides. google.com The ethyl ester itself can be a starting material for more complex molecules with pesticidal or herbicidal properties. smolecule.com

The synthesis of these agrochemicals often involves the chemical modification of the ester group or substitution reactions on the aromatic ring, leveraging the directing effects of the existing chloro and fluoro substituents. The specific arrangement of these halogens can influence the molecule's interaction with biological targets in pests and weeds. smolecule.com

For example, the related compound 3-chloro-4-fluorobenzoic acid is an intermediate in the synthesis of the herbicide fluazifop. ontosight.ai Furthermore, derivatives of 2-chloro-4-fluorobenzoic acid, a positional isomer, are used in the synthesis of diphenyl ether herbicides and other pesticides. guidechem.comgoogle.com The development of saflufenacil, a herbicide for broadleaf weeds, utilizes an intermediate, ethyl 5-amino-2-chloro-4-fluorobenzoate, which shares a similar halogenated benzene (B151609) structure.

Table 1: Examples of Agrochemicals and Intermediates Related to Halogenated Benzoic Acids

Compound/IntermediateTypeRelated Precursor
FluazifopHerbicide3-chloro-4-fluorobenzoic acid ontosight.ai
SaflufenacilHerbicideEthyl 5-amino-2-chloro-4-fluorobenzoate
Diphenyl ether herbicidesHerbicide2-chloro-4-fluorobenzoic acid guidechem.com

Materials Science Applications

The rigid and polarizable nature of the halogenated benzene ring in this compound and its derivatives makes them interesting candidates for applications in materials science, particularly in the synthesis of liquid-crystalline compounds.

Halogenated benzoic acids and their esters are known precursors for liquid-crystalline compounds. google.com The introduction of halogen atoms can significantly influence the mesomorphic properties, such as the thermal stability and the type of liquid crystal phases formed. mdpi.com The presence of halogens can enhance molecular polarizability, which is a key factor in the formation of stable liquid crystal phases. mdpi.com

Research on halogen-bonded liquid crystals has shown that interactions involving halogens can be crucial for the construction of supramolecular structures. researchgate.net While much of this research has focused on iodine and bromine, the principles can be extended to chloro and fluoro-substituted compounds. whiterose.ac.uk The specific positioning of the chloro and fluoro atoms in this compound can lead to unique intermolecular interactions, potentially giving rise to novel liquid-crystalline materials with tailored properties. For example, studies on other halogenated molecules have demonstrated that the type and position of the halogen substituent strongly influence the thermal stability and the range of the liquid crystal phases. mdpi.com

Catalysis

While not a catalyst itself, this compound serves as a valuable intermediate in the synthesis of more complex molecules that can act as catalysts or ligands for catalytic systems. biosynth.com The reactivity of the ester functional group and the potential for further substitution on the aromatic ring allow for its incorporation into larger molecular frameworks designed for catalytic applications.

The 3-chloro-4-fluorobenzoyl chloride, which can be synthesized from the corresponding benzoic acid, is a versatile intermediate for creating various organic compounds, including those with potential catalytic activity. ontosight.ai The development of novel catalysts is a continuous area of research, and intermediates like this compound provide a readily available building block for exploring new catalytic structures.

Environmental Fate and Biodegradation Studies of Halogenated Benzoates

Microbial Degradation Pathways of Halogenated Aromatics

Oxidative Dehalogenation Mechanisms

Under aerobic conditions, microorganisms primarily initiate the degradation of halogenated aromatics through oxidative mechanisms. eurochlor.org This involves the use of oxygenases to incorporate oxygen from O2 into the aromatic ring, which destabilizes the carbon-halogen bond and facilitates its cleavage. nih.goveurochlor.org This process not only removes the halogen substituent but also increases the water solubility and reduces the toxicity of the compound, preparing it for subsequent enzymatic reactions. nih.gov

Dioxygenases are a class of enzymes that incorporate both atoms of molecular oxygen (O2) into their substrate. nih.gov These enzymes are fundamental in the aerobic degradation of many aromatic compounds, including halogenated ones. nih.gov Aromatic ring-hydroxylating dioxygenases initiate the degradation process by adding two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol intermediate. nih.govnih.gov This hydroxylation can lead to the spontaneous elimination of a halogen substituent. For instance, the degradation of chlorobenzene by certain bacteria involves a two-step hydroxylation process catalyzed by dioxygenases to first yield a phenolic intermediate and then a catecholic product, which can be further metabolized. nih.gov The substrate specificity of these dioxygenases is a critical factor limiting the range of compounds a particular microorganism can degrade. nih.gov

Enzyme FamilyFunction in Halogenated Aromatic DegradationExample Substrates
Aromatic Ring-Hydroxylating Dioxygenases Catalyze the initial step of aerobic degradation by incorporating two hydroxyl groups into the aromatic ring, often leading to dehalogenation.Chlorobenzene, Biphenyls, Toluene
Chlorocatechol 1,2-Dioxygenase Involved in the ortho-cleavage pathway for the degradation of chlorocatechols, which are common intermediates.3-Chlorocatechol, 4-Chlorocatechol
Chlorocatechol 2,3-Dioxygenase Involved in the meta-cleavage pathway for chlorocatechol degradation.3-Chlorocatechol

Monooxygenases incorporate a single oxygen atom from O2 into the substrate, with the other oxygen atom being reduced to water. nih.gov Flavin-dependent monooxygenases are particularly important in the degradation of halogenated phenols, which are common metabolites in the upper pathways of halogenated aromatic degradation. nih.gov These enzymes catalyze a reaction known as oxidative dehalogenation, where the removal of a halogen atom is coupled with the incorporation of a hydroxyl group. nih.govnih.gov This reaction typically proceeds via a C4a-hydroperoxy-flavin intermediate. nih.govresearchgate.net The process increases the hydrophilicity of the compounds and prepares them for ring-cleavage enzymes in the next stage of biodegradation. nih.gov Some monooxygenases, like HadA, have been shown to have dual functions, capable of performing both oxidative dehalogenation and denitration on a broad range of halogenated and nitrophenols. nih.gov

Reductive Dehalogenation Processes in Anaerobic and Aerobic Systems

Reductive dehalogenation is a microbial process where a halogen substituent on an aromatic ring is replaced by a hydrogen atom. nih.govresearchgate.net This process is a key transformation pathway for highly halogenated compounds, particularly under anaerobic conditions. eurochlor.orgoup.com

In anaerobic systems , many highly chlorinated aromatic compounds are resistant to oxidative attack. eurochlor.org Instead, they can serve as electron acceptors for anaerobic bacteria in a process called "halorespiration". eurochlor.orgarizona.edu In this process, microorganisms gain energy by transferring electrons to the halogenated compound, leading to the removal of a chlorine atom and its replacement with hydrogen. oup.com This sequential removal of halogens from higher chlorinated congeners results in the accumulation of lower chlorinated compounds, which are often more susceptible to subsequent aerobic degradation. eurochlor.org For example, the bacterium Desulfomonile tiedjei is known to catalyze the reductive dechlorination of 3-chlorobenzoate to benzoate (B1203000) under anaerobic conditions. arizona.edunih.gov

While less common, reductive dehalogenation can also occur in aerobic systems . nih.gov For example, the bacterium Sphingobium chlorophenolicum utilizes a glutathione S-transferase family enzyme to reductively dehalogenate tetrachlorohydroquinone during the degradation of pentachlorophenol. nih.gov

Enzymatic Reactions and Mechanistic Insights

The microbial degradation of halogenated aromatics is a multi-step process involving a cascade of enzymatic reactions. The initial and most challenging step is the cleavage of the carbon-halogen bond. nih.gov

Key Enzymatic Steps:

Activation: In some anaerobic pathways, particularly for halogenated benzoates, the compound is first converted to its coenzyme A (CoA) thioester, for example, by a benzoate-CoA ligase. This activation prepares the molecule for subsequent dehalogenation. nih.gov

Dehalogenation: This is the core detoxification step.

Oxidative Dehalogenation: As discussed, oxygenases (both dioxygenases and monooxygenases) introduce hydroxyl groups, leading to the elimination of the halide. nih.gov

Reductive Dehalogenation: Reductive dehalogenases catalyze the replacement of a halogen with a hydrogen atom. nih.govresearchgate.net

Hydrolytic Dehalogenation: In some pathways, a halogen is replaced by a hydroxyl group from a water molecule. arizona.edu

Ring Cleavage: Once the aromatic ring is sufficiently dehalogenated and hydroxylated (forming intermediates like catechols or protocatechuate), ring-cleavage dioxygenases break open the aromatic structure. nih.gov

Downstream Metabolism: The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, to be used for energy and cell growth. nih.govresearchgate.net

The specific enzymes and the order of these reactions are highly dependent on the specific chemical, the microbial species, and the environmental conditions. nih.gov

Factors Influencing the Biodegradability of Fluorinated and Chlorinated Aromatics

The biodegradability of halogenated aromatic compounds is influenced by a combination of chemical and environmental factors.

Chemical Structure:

Type of Halogen: The nature of the carbon-halogen bond is critical. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds particularly resistant to degradation compared to their chlorinated, brominated, or iodinated counterparts. researchgate.netnih.gov Consequently, enzymes that readily cleave C-Cl or C-Br bonds are not necessarily active on C-F bonds. researchgate.net

Degree of Halogenation: Generally, the rate of aerobic biodegradation decreases as the number of halogen substituents increases. eurochlor.org Conversely, highly chlorinated compounds are often more susceptible to anaerobic reductive dechlorination. eurochlor.orgoup.com

Position of Halogens: The position of halogens on the aromatic ring can create steric hindrance, affecting the ability of enzymes to access and act upon the molecule. researchgate.net

Environmental Conditions:

Oxygen Availability: The presence or absence of oxygen is a primary determinant of the degradation pathway. Aerobic pathways typically involve oxidative mechanisms, while anaerobic conditions favor reductive dehalogenation. eurochlor.org Complete mineralization of highly chlorinated compounds may require a sequence of anaerobic followed by aerobic conditions. eurochlor.org

Electron Donors/Acceptors: Reductive dechlorination requires the presence of suitable electron-donating substrates. arizona.edu In contrast, aerobic degradation uses the aromatic compound as an electron donor. eurochlor.org

Presence of Other Substrates: Biodegradation can occur through cometabolism, where microorganisms transform a recalcitrant compound while utilizing another primary substrate for growth and energy. eurochlor.org

The high electronegativity and small size of the fluorine atom, combined with the strength of the C-F bond, present unique challenges for microbial degradation. researchgate.net Cleavage of this bond is often the rate-limiting step in the mineralization of fluoroaromatic compounds. researchgate.net

FactorInfluence on Biodegradability of Halogenated Aromatics
Halogen Type C-F bond is strongest and most stable, making fluorinated compounds more recalcitrant than chlorinated compounds. researchgate.netnih.gov
Degree of Halogenation Higher chlorination often decreases susceptibility to aerobic attack but increases susceptibility to anaerobic reductive dechlorination. eurochlor.org
Oxygen Presence Determines the primary degradation mechanism: oxidative (aerobic) vs. reductive (anaerobic). eurochlor.org
Substrate Availability Presence of primary substrates can support cometabolism of halogenated compounds. eurochlor.org

Metabolic Intermediates and Product Analysis during Degradation

The microbial degradation of halogenated benzoates is a complex process involving a series of enzymatic reactions that transform these persistent compounds into central metabolic intermediates. arizona.edunih.gov Bacteria have evolved diverse catabolic pathways to cleave the aromatic ring and remove the halogen substituents. arizona.edu The specific intermediates formed depend on the microbial species, the position of the halogen atoms, and the environmental conditions (aerobic vs. anaerobic).

Aerobic Degradation Pathways:

Under aerobic conditions, the degradation of chlorinated and fluorinated benzoates is typically initiated by dioxygenase enzymes. arizona.edunih.gov These enzymes incorporate one or two hydroxyl groups into the aromatic ring, making it susceptible to cleavage. Several distinct pathways have been identified for compounds similar to 3-chloro-4-fluorobenzoic acid:

Dioxygenation and Dehalogenation: The most common initial attack involves a dioxygenase enzyme that converts the halogenated benzoate into a dihydroxylated intermediate, such as a (chloro)catechol. nih.govresearchgate.net For example, degradation of 1,3-dichlorobenzene proceeds via 3,5-dichlorocatechol, which is then cleaved to form 2,4-dichloromuconate. nih.gov Similarly, 3-chlorobenzoate (3-CBA) can be converted to 3-chlorocatechol or 4-chlorocatechol. researchgate.net

Hydrolytic Dehalogenation: Some bacteria can remove the halogen atom directly through hydrolysis as an initial step. For instance, Cupriavidus sp. strain SK-3 has been shown to metabolize 4-chlorobenzoic acid via hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then funneled into the β-ketoadipate pathway. nih.gov

Alternative Pathways: Other routes for 3-CBA degradation involve intermediates like protocatechuate or gentisate, bypassing the typical chlorocatechol pathway. researchgate.net

Anaerobic Degradation Pathways:

In the absence of oxygen, the degradation strategy shifts significantly. Halogenated benzoates often undergo reductive dechlorination, where the halogen atom is removed and replaced by a hydrogen atom. arizona.edu This process, known as halorespiration, involves using the chlorinated compound as an electron acceptor. arizona.edu

Benzoyl-CoA Pathway: A central theme in the anaerobic metabolism of aromatic compounds is the formation of benzoyl-coenzyme A (benzoyl-CoA). researchgate.netovid.com The denitrifying bacterium Thauera chlorobenzoica metabolizes 3-chlorobenzoate by first converting it to 3-chlorobenzoyl-CoA. This intermediate is then reductively dehalogenated to benzoyl-CoA, which enters the standard anaerobic benzoate degradation pathway. researchgate.netovid.com

The table below summarizes potential key intermediates in the degradation of 3-chloro-4-fluorobenzoic acid, based on established pathways for similar compounds.

Potential IntermediatePrecursor CompoundKey Enzyme TypeMetabolic Pathway
3-chloro-4-fluorobenzoic acidEthyl 3-chloro-4-fluorobenzoateEsteraseInitial Hydrolysis
Chloro-fluoro-catechol3-chloro-4-fluorobenzoic acidDioxygenaseAerobic (Catechol Pathway)
Chloro-fluoro-muconateChloro-fluoro-catecholDioxygenase (Ring Cleavage)Aerobic (Ortho/Meta Cleavage)
Hydroxy-chlorobenzoic acid3-chloro-4-fluorobenzoic acidHydrolytic DehalogenaseAerobic (Hydrolytic Pathway)
Protocatechuate / GentisateHydroxy-chlorobenzoic acidMonooxygenaseAerobic (Protocatechuate/Gentisate Pathway)
3-chloro-4-fluorobenzoyl-CoA3-chloro-4-fluorobenzoic acidCoA LigaseAnaerobic
Benzoyl-CoA3-chloro-4-fluorobenzoyl-CoAReductive DehalogenaseAnaerobic

Environmental Impact and Bioremediation Potential of Halogenated Benzoates

Environmental Impact:

Halogenated organic compounds (HOCs), including halogenated benzoates, are a significant class of environmental pollutants. mdpi.com Their widespread use in industry and agriculture, combined with the high stability of the carbon-halogen bond, leads to their persistence in soil and water. frontiersin.orgnih.gov This persistence means they can accumulate in the environment and potentially enter the food chain, posing risks to ecosystems and human health. nih.gov Many HOCs are categorized as persistent organic pollutants (POPs) and are known for their toxicity and potential to bioaccumulate in the lipid tissues of organisms. mdpi.comfrontiersin.org The presence of multiple or different halogen atoms (e.g., both chlorine and fluorine) on the benzene (B151609) ring can further increase a compound's recalcitrance to degradation. ethz.ch

Bioremediation Potential:

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with halogenated benzoates. frtr.gov This strategy harnesses the metabolic capabilities of microorganisms to degrade these pollutants into less harmful substances. mdpi.com A diverse range of bacteria, including species from the phyla Pseudomonadota and Actinomycetota, have demonstrated the ability to dehalogenate and degrade these compounds. mdpi.com

The effectiveness of bioremediation depends on identifying and utilizing microorganisms with the appropriate enzymatic machinery. Key strategies include:

Natural Attenuation: Relying on indigenous microbial populations to degrade contaminants over time.

Biostimulation: Amending the contaminated environment with nutrients or electron donors/acceptors to stimulate the activity of native degrading microorganisms.

Bioaugmentation: Introducing specific, highly efficient microbial strains or consortia to the contaminated site to enhance the degradation rate.

Cometabolism: A process where microbes, while growing on a primary substrate (e.g., methane, toluene), produce enzymes that can fortuitously degrade a target contaminant like a halogenated benzoate. frtr.gov

Research has identified numerous microbial genera capable of degrading various halogenated aromatic compounds, highlighting the vast potential for bioremediation applications.

Microbial GenusDegradation CapabilityMetabolic Condition
PseudomonasChlorobenzoates, Fluorobenzoates, DichlorobenzeneAerobic
CupriavidusChlorobenzoates, 2,4-Dichlorophenoxyacetic acidAerobic
ThaueraChlorobenzoatesAnaerobic (Denitrifying)
AlcaligenesDichlorobenzene, ChlorobenzoatesAerobic
SphingomonasFluorobenzoates, DichlorobenzeneAerobic
DesulfomonileReductive dechlorination of ChlorobenzoatesAnaerobic (Sulfate-reducing)
RhodococcusChlorinated aromaticsAerobic

The presence of diverse dehalogenation pathways in microbial communities underscores their potential for the bioremediation of sites contaminated with complex mixtures of HOCs. mdpi.com

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-chloro-4-fluorobenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 3-chloro-4-fluorobenzoic acid using ethanol and sulfuric acid as a catalyst under reflux conditions . Key variables include reaction temperature (typically 60–80°C), stoichiometric ratios (1:5 acid-to-ethanol molar ratio), and reaction duration (4–8 hours). Yield optimization requires careful control of moisture to prevent hydrolysis of the ester product. Alternative routes may involve halogenation of precursor benzoate esters, but fluorine and chlorine substituents must be introduced with regioselective precision to avoid byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming substituent positions on the aromatic ring. Fluorine’s strong deshielding effects aid in distinguishing ortho/meta/para configurations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from chlorine and fluorine atoms .
  • Infrared (IR) Spectroscopy : Peaks near 1720 cm1^{-1} confirm ester carbonyl groups, while C-F and C-Cl stretches appear at 1100–1250 cm1^{-1} .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC-MS ensures >98% purity, critical for biological assays .

Q. How should researchers handle stability and degradation studies of this compound?

this compound is sensitive to hydrolysis under acidic/basic conditions. Store in anhydrous environments at –20°C, shielded from light. Accelerated stability studies (40°C/75% RH) over 4–6 weeks can predict shelf life. Degradation products (e.g., free carboxylic acid) are monitored via TLC or HPLC . Waste must be neutralized and disposed via certified chemical waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of Cl and F substituents, predicting sites susceptible to nucleophilic attack. For example, the para-fluorine’s inductive effect may enhance the electrophilicity of the carbonyl carbon, influencing reaction pathways with amines or thiols . Molecular docking simulations further elucidate interactions with biological targets like enzymes .

Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?

Discrepancies in 13C^{13}\text{C} NMR shifts or IR peaks often arise from steric effects or solvent interactions. For ambiguous cases:

  • Compare experimental data with computational predictions (e.g., GIAO method for NMR).
  • Use 2D NMR (HSQC, HMBC) to confirm connectivity in complex derivatives.
  • Cross-validate with X-ray crystallography for solid-state structure elucidation .

Q. How can researchers optimize the compound’s biological activity through structural modifications?

Systematic SAR studies involve:

  • Substituent Variation : Replacing Cl/F with methoxy, cyano, or trifluoromethyl groups to modulate lipophilicity and binding affinity .
  • Ester Hydrolysis : Testing the free acid form (3-chloro-4-fluorobenzoic acid) for enhanced solubility in aqueous assays .
  • Hybrid Molecules : Conjugating the benzoate core with bioactive moieties (e.g., thiazole rings) to target specific enzymes .

Q. What methodologies are used to study the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays : Measure inhibition constants (KiK_i) via Lineweaver-Burk plots using purified enzymes (e.g., cytochrome P450 isoforms) .
  • Fluorescence Quenching : Monitor binding to enzyme active sites using tryptophan fluorescence.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.